molecular formula C20H18O B2926548 4-Benzyloxy-3'-methylbiphenyl CAS No. 893737-61-6

4-Benzyloxy-3'-methylbiphenyl

Cat. No.: B2926548
CAS No.: 893737-61-6
M. Wt: 274.363
InChI Key: XISAIGYPMQWSRU-UHFFFAOYSA-N
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Description

4-Benzyloxy-3’-methylbiphenyl is an organic compound with the molecular formula C20H18O. It is a biphenyl derivative where a benzyloxy group is attached to the fourth position of one phenyl ring, and a methyl group is attached to the third position of the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3’-methylbiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of 4-Benzyloxy-3’-methylbiphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3’-methylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

4-Benzyloxy-3’-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3’-methylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybiphenyl: Lacks the methyl group on the second phenyl ring.

    3-Methylbiphenyl: Lacks the benzyloxy group on the first phenyl ring.

    4-Methoxybiphenyl: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

4-Benzyloxy-3’-methylbiphenyl is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds .

Properties

IUPAC Name

1-methyl-3-(4-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISAIGYPMQWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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